Deruxtecan-d4-1

LC-MS/MS Quantification ADC Bioanalysis Stable Isotope Labeling

Accurate bioanalysis of DXd-based ADCs faces significant matrix effect challenges. Deruxtecan-d4-1 solves this as a stable-isotope-labeled internal standard with a +4 Da mass shift and identical physicochemical behavior to unlabeled Deruxtecan. - Ensures precise free payload quantitation (low ng/mL) in preclinical PK/toxicokinetic studies - Enables correction for ionization suppression/enhancement and extraction variability - Supports metabolic stability assays and intracellular tracer studies for ADC development

Molecular Formula C52H56FN9O13
Molecular Weight 1038.1 g/mol
Cat. No. B12416674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeruxtecan-d4-1
Molecular FormulaC52H56FN9O13
Molecular Weight1038.1 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
InChIInChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i26D2,27D2
InChIKeyWXNSCLIZKHLNSG-HWCLUHRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deruxtecan-d4-1 Specifications and Characterization


Deruxtecan-d4-1 (CAS: 2760715-88-4, molecular weight 1038.1 g/mol) is a tetra‑deuterium‑labeled derivative of the DXd‑based drug‑linker conjugate Deruxtecan [REFS‑1][REFS‑2]. The compound comprises the topoisomerase I inhibitor DX‑8951 derivative (DXd) conjugated to a maleimide‑GGFG peptide linker [REFS‑3]. Its primary applications are as an internal standard for quantitative LC‑MS/MS bioanalysis of ADC payloads and as a stable‑isotope‑labeled tracer in drug metabolism and pharmacokinetic (DMPK) studies during ADC development [REFS‑4].

Stable-isotope-labeled internal standard for ADC payload bioanalysis
Tetra-deuterated for LC-MS/MS traceability in DMPK studies
Compatible with reversed-phase chromatography workflows

Deruxtecan-d4-1: Why Unlabeled Analogs Fall Short


While the pharmacologic activity of Deruxtecan resides in the DXd warhead [REFS‑1], substituting Deruxtecan-d4-1 with its non‑deuterated parent or structurally unrelated internal standards introduces critical quantitative uncertainty in LC‑MS/MS workflows. Co‑eluting matrix components in biological samples cause ionization suppression or enhancement, and only a stable‑isotope‑labeled (SIL) internal standard that behaves identically to the analyte during sample preparation, chromatography, and ionization can fully correct for these matrix effects [REFS‑2]. Non‑deuterated analogs or structural mimics lack the same retention time and ionization behavior, leading to under‑ or over‑estimation of free payload concentrations, particularly in the low ng/mL ranges required for preclinical PK and toxicokinetic studies [REFS‑3].

Labeled: Deruxtecan-d4-1
Co-elution with analyte supports matrix effect correction; retention time and ionization match analyte.
Unlabeled: Deruxtecan
Lacks mass shift for distinct MRM channels; may introduce quantification bias in complex biological matrices.
Analog IS: Structural mimics
Different retention and ionization behavior may not fully compensate matrix effects, risking under- or over-estimation of payload concentrations.

Deruxtecan-d4-1 Differentiation Evidence


Isotopic Mass Shift for Chromatographic Resolution

Deruxtecan-d4-1 incorporates four deuterium atoms (tetra‑deuterated) at specific positions on the maleimide‑GGFG‑DXd scaffold [REFS‑1]. This isotopic labeling increases the monoisotopic mass from 1034.1 Da (non‑deuterated Deruxtecan) to 1038.1 Da for Deruxtecan-d4-1 [REFS‑2], a mass shift of +4.0 Da [REFS‑3]. In tandem quadrupole MS/MS, this shift permits distinct MRM transitions (e.g., m/z 1038.1 → fragment ion) that do not overlap with the unlabeled analyte channel (m/z 1034.1 → fragment ion), provided there is no significant isotopic carryover. No direct chromatographic resolution data exists for this specific compound, but the class‑level principle is well‑established: deuterated SIL‑IS co‑elutes with the analyte under reversed‑phase conditions [REFS‑4].

Isotopic Mass Shift
Class-level
1038.1 m/z vs 1034.1 m/z, Δ +4.0 Da
Supports distinct MRM transition design
Co-elution expected under reversed-phase conditions
LC-MS/MS Quantification ADC Bioanalysis Stable Isotope Labeling

Deuterium Isotope Effect on CYP3A4 Clearance

The DXd warhead within Deruxtecan is metabolized primarily by CYP3A4 via oxidative pathways [REFS‑1]. Substitution of hydrogen with deuterium at metabolically labile C‑H bonds can reduce the rate of CYP‑mediated oxidation due to the primary kinetic isotope effect (KIE), potentially lowering systemic clearance and increasing exposure [REFS‑2]. No published data exist for Deruxtecan-d4-1 specifically; this is a class‑level inference based on deuterium incorporation in small‑molecule drugs. Direct comparison of metabolic stability (e.g., half‑life in human liver microsomes) between Deruxtecan-d4-1 and unlabeled Deruxtecan is not available in the public domain as of 2026.

Deuterium KIE on CYP3A4
Class-level
No published data for Deruxtecan-d4-1
Enables comparative metabolism studies
KIE may reduce oxidative clearance; data to verify
Deuterium Kinetic Isotope Effect ADC Payload Metabolism CYP3A4

Matrix Effect Compensation with Deuterated IS

In LC‑ESI‑MS/MS, co‑eluting matrix components from plasma or tissue homogenates can suppress or enhance analyte ionization, leading to inaccurate quantification. Deuterated internal standards that co‑elute with the analyte can compensate for these matrix effects. A systematic study comparing deuterated (2H) SIL‑IS to non‑deuterated (13C/15N) SIL‑IS for urinary biomarkers demonstrated that deuterated IS provided effective matrix effect correction when retention time differences were minimal [REFS‑1]. While no direct data exist for Deruxtecan-d4-1, the principle that a structurally identical deuterated internal standard (e.g., Deruxtecan-d4-1 for Deruxtecan quantification) offers superior correction compared to a structural analog is a core tenet of regulated bioanalysis [REFS‑2].

Matrix Effect Correction
Class-level
Co-eluting SIL-IS compensates matrix effects
Supports accurate quantification in complex matrices
Principle derived from LC-MS/MS literature
Matrix Effect Ion Suppression Stable Isotope-Labeled Internal Standard

Tracer for ADC Payload Release Quantitation

Stable heavy isotopes of hydrogen (deuterium) are incorporated into drug molecules largely as tracers for quantitation during the drug development process [REFS‑1]. Deruxtecan-d4-1 is specifically designed and offered as a deuterium‑labeled tracer for Deruxtecan, enabling precise tracking of the ADC drug‑linker conjugate in in vitro and in vivo experiments [REFS‑2]. No direct quantitative comparison of tracer efficiency between Deruxtecan-d4-1 and other isotopologues (e.g., 13C‑labeled) is available.

Tracer Functionality
Supporting evidence
Enables mass-specific detection vs. unlabeled
Supports payload release quantitation workflows
Qualitative advantage for MS-based tracking
ADC Payload Release Tracer Quantitation Drug Development

Purity and Storage Stability Specifications

Deruxtecan-d4-1 is supplied at ≥98% purity with storage at -20°C (powder, 3 years) or -80°C (in solvent, 6 months) [REFS‑1]. Unlabeled Deruxtecan is similarly specified at ≥98% purity and comparable storage conditions [REFS‑2]. The deuterium labeling does not alter the recommended storage conditions or purity specifications, indicating that the isotopologue maintains comparable chemical stability under standard laboratory storage. Direct comparative accelerated stability data between Deruxtecan-d4-1 and Deruxtecan are not publicly available.

Purity & Storage
Data to verify
≥98% purity, -20°C powder 3 years
Equivalent handling protocol to unlabeled
Supplier specification; source review recommended
Purity Specification Storage Stability Quality Control

Deuterium Effect on Physicochemical Properties

Deuterium substitution in Deruxtecan-d4-1 replaces hydrogen atoms at non‑exchangeable positions, resulting in a minimal change in lipophilicity. The hydrogen bond donor count (7) and acceptor count (15) are identical between Deruxtecan-d4-1 [REFS‑1] and non‑deuterated Deruxtecan [REFS‑2], as deuterium forms bonds of nearly identical length and strength to protium. LogP values are not reported for either compound, but the class‑level expectation is that deuterium labeling does not significantly alter the compound's chromatographic retention or membrane permeability compared to the protium analog [REFS‑3]. No direct experimental comparison of logD or retention time for this specific compound exists.

Physicochemical Match
Class-level
Identical H-bond donor/acceptor counts
Supports chromatographic behavior matching
No significant lipophilicity shift expected
Physicochemical Properties Lipophilicity Hydrogen Bonding

Deruxtecan-d4-1 Primary Applications


Free DXd Payload Bioanalysis by LC-MS/MS

Deruxtecan-d4-1 serves as the optimal stable‑isotope‑labeled internal standard for quantifying free Deruxtecan (DXd payload plus linker) in biological matrices following administration of trastuzumab deruxtecan (T‑DXd) or other DXd‑based ADCs. Its +4 Da mass shift and near‑identical physicochemical properties to unlabeled Deruxtecan enable accurate compensation for matrix effects and extraction variability [REFS‑1][REFS‑2]. This application is essential for generating preclinical toxicokinetic data and supporting clinical PK/PD modeling of ADC payload exposure.

Metabolic Stability and CYP Phenotyping of DXd Payloads

While direct comparative data are lacking, Deruxtecan-d4-1 provides the necessary tool for researchers to conduct head‑to‑head metabolic stability assays comparing deuterated vs. non‑deuterated DXd warheads in human liver microsomes or hepatocytes. The deuterium kinetic isotope effect (KIE) on CYP3A4‑mediated oxidation can be experimentally quantified by measuring the disappearance half‑life of Deruxtecan-d4-1 relative to unlabeled Deruxtecan under identical incubation conditions [REFS‑3]. This data supports the design of next‑generation ADCs with potentially improved payload PK profiles.

Intracellular Payload Release and Catabolite Profiling

Deruxtecan-d4-1 can be used as a tracer to track the intracellular release and subsequent metabolism of the DXd payload following ADC internalization in tumor cell lines. By spiking Deruxtecan-d4-1 into cell lysates and using LC‑HRMS, researchers can distinguish exogenously added tracer from endogenously released payload, enabling precise quantification of payload accumulation and catabolite formation [REFS‑4]. This application directly supports the mechanism‑of‑action studies required for ADC candidate selection.

Deuterated ADC Synthesis and Quality Control

Deruxtecan-d4-1 is a key intermediate for the synthesis of deuterium‑labeled versions of DS‑8201 and U3‑1402 [REFS‑5]. These labeled ADCs are then used as internal standards for intact ADC quantification by LC‑MS or as tracers in biodistribution studies. Procuring Deruxtecan-d4-1 ensures access to a well‑characterized, high‑purity (≥98%) building block for conjugating deuterated payloads to antibodies, a critical step in developing robust bioanalytical methods for ADC programs.

Application
Selection Property
Validation Focus
DXd Payload Bioanalysis
Co-eluting SIL-IS for matrix effect correction
Accuracy in biological matrices
Metabolic Stability Studies
Deuterium KIE study tool
Comparative clearance rate
Intracellular Payload Tracking
Tracer for mass distinction
Payload accumulation profiling
Deuterated ADC Synthesis
High-purity deuterated intermediate
Conjugation and QC

Technical Documentation Hub

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